Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzoate and chromenone, with methoxy and nitrophenyl functional groups. These types of compounds are often used in organic synthesis and may have applications in various fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the chromenone ring, the introduction of the methoxy and nitrophenyl groups, and the esterification to form the benzoate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with aromatic rings (from the chromenone and benzoate parts of the molecule), ester groups (from the benzoate), and methoxy and nitrophenyl groups attached .Chemical Reactions Analysis
As for the chemical reactions, this compound could potentially undergo, it would depend on the conditions and reagents used. For example, the nitro group could be reduced to an amino group, or the ester could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The nitrophenyl moiety present in our compound of interest could potentially enhance these antiviral capabilities, making it a candidate for further research in this field.
Anti-inflammatory Applications
The indole nucleus, a component of the compound, is known for its anti-inflammatory effects. This suggests that Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate could be explored for its potential use in treating inflammatory conditions, possibly by modulating inflammatory pathways or acting on specific receptors involved in inflammation .
Anticancer Research
Compounds with a 4-nitrophenyl group have been utilized in medicinal chemistry, particularly in cancer research. They serve as precursors in the synthesis of drugs targeting various cancer types. The presence of this group in the compound could indicate its utility in developing new anticancer agents, especially considering its potential to interact with different biological targets .
Radiopharmaceutical Development
The 4-nitrophenyl moiety is also advantageous in the synthesis of radiolabeled biomolecules. It has been used to create superior synthons for indirect radiofluorination, which is crucial in the development of radiopharmaceuticals for diagnostic imaging like PET scans . This application is particularly relevant for tracking physiological processes at the cellular level.
Antimicrobial and Antifungal Uses
Derivatives of 4-nitrophenyl have been widely employed in the development of antimicrobial and antifungal agents. Given the structural similarity, Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate could be investigated for its efficacy against various bacterial and fungal pathogens, which could lead to new treatments for infectious diseases .
Kinase Inhibition
Kinase inhibitors are an important class of drugs in the treatment of diseases like cancer. The 4-nitrophenyl group has been used in the synthesis of kinase inhibitors, suggesting that our compound could be a valuable scaffold for designing new inhibitors that can regulate kinase activity, which is pivotal in many cellular processes .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO8/c1-30-24(27)16-4-8-18(9-5-16)33-22-14-32-21-12-19(10-11-20(21)23(22)26)31-13-15-2-6-17(7-3-15)25(28)29/h2-12,14H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTKLXFYDMANEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.